1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(5-methoxy-1H-indol-3-yl)-

Overview

Description

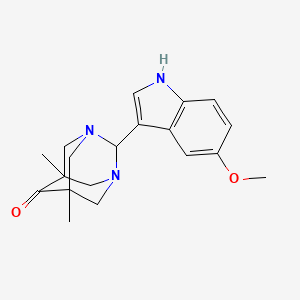

1,3-Diazatricyclo(331. This compound is characterized by its complex tricyclic framework, which includes a diazatricyclo core and an indole moiety.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in synthetic organic chemistry, allowing for the construction of more complex molecular architectures.

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it may inhibit specific enzymes and modulate receptor activity.

Medicine

- Drug Discovery : The compound is being explored as a lead candidate in drug discovery efforts targeting various therapeutic areas. Its unique structure may provide novel mechanisms of action against diseases.

Industry

- Material Development : In industrial applications, this compound is utilized in the development of novel materials with specific properties tailored for various applications.

Research on the biological activity of this compound has revealed several potential therapeutic applications:

- Antimicrobial Properties : Studies indicate efficacy against various microbial strains.

- Anticancer Activity : Preliminary studies suggest potential for inhibiting cancer cell proliferation through enzyme inhibition and receptor modulation.

Case Studies

Several studies have documented the applications and effects of this compound:

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives based on this compound, demonstrating significant cytotoxic effects on cancer cell lines.

- Antimicrobial Activity : Research highlighted in Pharmaceutical Biology assessed the antimicrobial efficacy against resistant bacterial strains, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

- 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl-

- 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1H-indol-3-yl)-

Biological Activity

1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(5-methoxy-1H-indol-3-yl)- is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.

Structural Information

The compound's molecular formula is with a molecular weight of approximately 353.46 g/mol. Its structure includes a diazatricyclo framework combined with an indole moiety, which is significant for its biological activity.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.46 g/mol |

| CAS Number | 134828-29-8 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it exhibits affinity towards melatonin receptors, which are crucial in regulating circadian rhythms and reproductive functions.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

- Melatonin Receptor Agonism : It acts as an agonist for melatonin receptors MTNR1A and MTNR1B, influencing sleep patterns and mood stabilization.

- Antioxidant Properties : The indole structure contributes to its potential antioxidant effects, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that may be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

- Study on Melatonin Receptors : A study conducted by evaluated the binding affinity of various compounds to melatonin receptors. The results indicated that this compound showed significant agonistic activity at MTNR1A and MTNR1B.

- Antioxidant Activity Assessment : Research published in demonstrated that the compound exhibited notable antioxidant activity through scavenging free radicals in vitro.

- Neuroprotection : In a study focusing on neuroprotective agents, this compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings suggested a protective effect against cell death, highlighting its potential therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-18-8-21-10-19(2,17(18)23)11-22(9-18)16(21)14-7-20-15-5-4-12(24-3)6-13(14)15/h4-7,16,20H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTTYTFEXVOBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158985 | |

| Record name | 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(5-methoxy-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134828-31-2 | |

| Record name | 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(5-methoxy-1H-indol-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134828312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(5-methoxy-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.